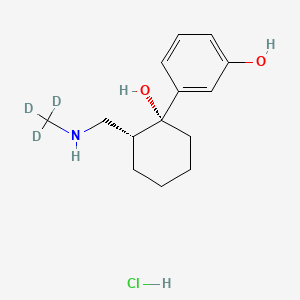

Guanfacine-13C, 15N3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Guanfacine-13C, 15N3 Hydrochloride is a labeled analogue of Guanfacine Hydrochloride, a centrally acting α-adrenoceptor agonist. This compound is primarily used as an internal standard for the quantification of guanfacine in various analytical applications, such as mass spectrometry. Guanfacine itself is known for its use in treating hypertension and attention deficit hyperactivity disorder (ADHD) due to its ability to bind to adrenergic receptors in the central nervous system .

Méthodes De Préparation

The synthesis of Guanfacine-13C, 15N3 Hydrochloride involves the incorporation of isotopically labeled carbon (13C) and nitrogen (15N) atoms into the guanfacine molecule. The general synthetic route includes the following steps:

Starting Materials: The synthesis begins with 2,6-dichlorobenzeneacetamide and isotopically labeled reagents.

Catalysis and Condensation: The starting materials undergo catalysis and condensation reactions to form the intermediate compounds.

Ammonolysis: The intermediate compounds are then subjected to ammonolysis to introduce the guanidine group.

Purification: The final product is purified through various techniques to obtain this compound with high purity.

Analyse Des Réactions Chimiques

Guanfacine-13C, 15N3 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro groups on the benzene ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Applications De Recherche Scientifique

Guanfacine-13C, 15N3 Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an internal standard in analytical chemistry for the quantification of guanfacine in various samples.

Biology: The compound is used in biological studies to investigate the pharmacokinetics and metabolism of guanfacine.

Medicine: In medical research, it helps in studying the efficacy and safety of guanfacine in treating conditions like hypertension and ADHD.

Mécanisme D'action

Guanfacine-13C, 15N3 Hydrochloride, like guanfacine, acts as an agonist at α2A adrenergic receptors. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to a decrease in blood pressure. In the treatment of ADHD, guanfacine stimulates postsynaptic α2A adrenergic receptors, inhibiting the production of cyclic AMP (cAMP) and closing hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of pyramidal neurons in the prefrontal cortex, improving working memory and attention .

Comparaison Avec Des Composés Similaires

Guanfacine-13C, 15N3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:

Guanfacine Hydrochloride: The non-labeled version of the compound, used for similar therapeutic purposes.

Clonidine: Another α2 adrenergic receptor agonist used to treat hypertension and ADHD.

Methyldopa: An α2 adrenergic receptor agonist used primarily for hypertension.

Dexmedetomidine: An α2 adrenergic receptor agonist used as a sedative and analgesic .

These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.

Propriétés

Numéro CAS |

1261393-21-8 |

|---|---|

Formule moléculaire |

C9H10Cl3N3O |

Poids moléculaire |

286.521 |

Nom IUPAC |

N-[bis(azanyl)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i9+1,12+1,13+1,14+1; |

Clé InChI |

DGFYECXYGUIODH-SAKMQVQBSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |

Synonymes |

N-(Aminoiminomethyl-13C, 15N3)-2,6-dichlorobenzeneacetamide Hydrochloride; N-Amidino-13C, 15N3-2-(2,6-dichlorophenyl)acetamide Hydrochloride; BS 100-141-13C, 15N3; [(2,6-Dichlorophenyl)acetyl]guanidine-13C, 15N3 Hydrochloride; Guanfascine-13C, 15N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)